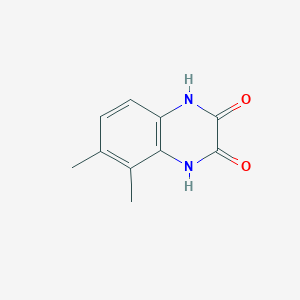

5,6-Dimethylquinoxaline-2,3-diol

Description

Quinoxalines are bicyclic compounds with two nitrogen atoms at positions 1 and 4, making them electron-deficient heterocycles. The diol substituents enhance hydrogen-bonding capacity and acidity, while methyl groups influence steric and electronic properties.

Properties

IUPAC Name |

5,6-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFLSBCMNMROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350668 | |

| Record name | 5,6-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208403-94-5 | |

| Record name | 5,6-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5,6-Dimethylquinoxaline-2,3-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline core, followed by oxidation to introduce the hydroxyl groups at positions 2 and 3 . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

5,6-Dimethylquinoxaline-2,3-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and substituted quinoxalines.

Scientific Research Applications

5,6-Dimethylquinoxaline-2,3-diol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethylquinoxaline-2,3-diol involves its interaction with specific molecular targets. For example, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate the levels of d-amino acids in the body, which has implications for neurological function and disease . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

6,7-Dimethyl-2,3-quinoxalinediol (CAS 2474-50-2)

- Structure : Methyl groups at positions 6 and 7, diols at 2 and 3.

- Key Differences : Positional isomerism (methyl at 6/7 vs. 5/6) alters steric interactions and electronic distribution.

- Implications : The shifted methyl groups may reduce steric hindrance near the diol moiety, enhancing solubility and reactivity in coordination chemistry .

6-Chloro-2,3-dimethylquinoxaline-5,8-diol (CAS 7697-96-3)

- Structure : Chlorine at position 6, methyl at 2/3, diols at 5/7.

- Key Differences : Chlorine introduces electronegativity, while diols at 5/8 create a distinct hydrogen-bonding pattern.

- Implications : Chlorine increases lipophilicity and may enhance biological activity (e.g., antimicrobial properties). The 5,8-diol configuration could influence metal chelation differently compared to 2,3-diols .

6-Methoxyquinoxaline-2,3-diol (CAS not specified)

- Structure : Methoxy (-OCH₃) at position 6, diols at 2/3.

- Key Differences : Methoxy is electron-donating, reducing acidity of adjacent diols compared to methyl groups.

- Implications : Lower hydrogen-bonding capacity and altered pharmacokinetics (e.g., membrane permeability) compared to 5,6-dimethyl derivatives .

6-Amino-2,3-dimethylquinoxaline (CAS 7576-88-7)

- Structure: Amino (-NH₂) at position 6, methyl at 2/3.

- Key Differences: Amino groups provide basicity and nucleophilicity, contrasting with the acidic diol functionality.

- Implications: Potential for forming Schiff bases or acting as a pharmacophore in drug design, differing from the diol’s role in redox chemistry .

5,6-Quinoxalinediamine, 2,3-dimethyl (CAS 57436-96-1)

1,4-Dihydro-6-methyl-2,3-quinoxalinedithione (CAS 25625-62-1)

- Structure : Thione (=S) at 2/3, methyl at 6.

- Key Differences : Sulfur replaces oxygen, increasing polarizability and metal-binding affinity.

- Implications : Enhanced utility in heavy metal chelation or photovoltaic materials, diverging from diol applications .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Methyl groups in this compound donate electrons, stabilizing the aromatic ring but reducing diol acidity compared to electron-withdrawing groups (e.g., -Cl) .

- Biological Activity: Diol-containing derivatives show promise in antioxidant applications, whereas chloro or amino analogues may excel in targeted therapies .

- Material Science : Thione and diamine variants offer unique coordination geometries for metal-organic frameworks (MOFs) or conductive polymers .

Biological Activity

5,6-Dimethylquinoxaline-2,3-diol (DMQ) is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections provide an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods involving the condensation of 2,3-diaminophenol with diketones or other suitable precursors. The characterization of DMQ typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Table 1: Characterization Data of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.20 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO |

| IR Absorption Peaks | 3445 cm⁻¹ (N-H), 3325 cm⁻¹ (N-H), 3071 cm⁻¹ (C-H) |

Antimicrobial Activity

DMQ has shown significant antimicrobial properties against various pathogens. Studies employing the disc diffusion method have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's activity was compared with tetracycline as a control.

Table 2: Antimicrobial Activity of DMQ

| Pathogen | Inhibition Zone (mm) | Control (Tetracycline) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

Anticancer Activity

Research indicates that DMQ exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. A study highlighted its effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549).

Case Study: Cytotoxic Effects on MCF-7 Cells

In a controlled study, DMQ was administered at varying concentrations (10 µM to 100 µM) to MCF-7 cells over 48 hours. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 30 µM.

Anti-inflammatory Properties

DMQ also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often influenced by their structural features. For DMQ, the presence of methyl groups at positions 5 and 6 enhances lipophilicity, which is crucial for membrane permeability and biological interaction.

Key Findings on SAR

- Lipophilicity : Increased lipophilicity correlates with enhanced antimicrobial activity.

- Substituent Effects : Methyl substitutions at specific positions improve cytotoxicity against cancer cells.

- Functional Groups : The hydroxyl group at position 2 contributes to hydrogen bonding interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.